N-(2-chloroethyl)methanesulfonamide

Alkylation stoichiometry DNA cross-linking Anticancer agent design

N-(2-Chloroethyl)methanesulfonamide (CAS 21896-59-3) is a small-molecule sulfonamide featuring a single 2-chloroethyl arm on the sulfonamide nitrogen (molecular formula C₃H₈ClNO₂S, MW 157.62 g/mol). Unlike its bis(2-chloroethyl) and benzenesulfonamide analogs, this compound exists as a liquid at room temperature with a boiling point of 245.8 °C at 760 mmHg and density of 1.321 g/cm³.

Molecular Formula C3H8ClNO2S
Molecular Weight 157.62 g/mol
CAS No. 21896-59-3
Cat. No. B1582600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloroethyl)methanesulfonamide
CAS21896-59-3
Molecular FormulaC3H8ClNO2S
Molecular Weight157.62 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCCl
InChIInChI=1S/C3H8ClNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3
InChIKeyHLEGMLHPZDVLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloroethyl)methanesulfonamide (CAS 21896-59-3): Procurement-Relevant Physicochemical and Functional Profile for Research Sourcing


N-(2-Chloroethyl)methanesulfonamide (CAS 21896-59-3) is a small-molecule sulfonamide featuring a single 2-chloroethyl arm on the sulfonamide nitrogen (molecular formula C₃H₈ClNO₂S, MW 157.62 g/mol) [1]. Unlike its bis(2-chloroethyl) and benzenesulfonamide analogs, this compound exists as a liquid at room temperature with a boiling point of 245.8 °C at 760 mmHg and density of 1.321 g/cm³ . Its LogP ranges from -0.276 to 1.246 (depending on measurement method), indicating moderate hydrophilicity . Commercially available purities span 95%–98%, with major suppliers including Bidepharm (98%, with batch-specific NMR, HPLC, and GC reports), Fluorochem (95%), and MolCore (≥98%, ISO-certified) . The compound is utilized extensively as a versatile alkylating intermediate in pharmaceutical synthesis, notably in the process-scale manufacture of Sulamserod hydrochloride, a clinical-stage 5-HT₄ receptor antagonist .

Why N-(2-Chloroethyl)methanesulfonamide Cannot Be Readily Replaced by Generic 2-Chloroethyl Sulfonamide or Nitrogen Mustard Analogs


The 2-chloroethyl sulfonamide chemical space encompasses compounds with dramatically divergent alkylation stoichiometries, lipophilicities, and physical forms. N-(2-Chloroethyl)methanesulfonamide is a monofunctional alkylator carrying a single 2-chloroethyl arm, whereas N,N-bis(2-chloroethyl)methanesulfonamide (CAS 54533-09-4) is a bifunctional nitrogen mustard capable of DNA interstrand cross-linking . Aromatic sulfonamide analogs such as N-(2-chloroethyl)benzenesulfonamide (CAS 6453-86-7, MW 219.69, solid) and N-(2-chloroethyl)-p-toluenesulfonamide possess markedly higher molecular weights and exist as crystalline solids rather than liquids, precluding their use in liquid-phase process chemistry without re-validation . Even within the methanesulfonamide subclass, N-methylation at the sulfonamide nitrogen (producing a tertiary sulfonamide) alters the hydrogen-bond donor capacity and reactivity profile [1]. These structural distinctions translate into non-interchangeable reactivity, solubility, and handling characteristics that directly impact synthetic route robustness, impurity profiles, and regulatory qualification burden in GMP-adjacent environments.

Quantitative Differential Evidence: N-(2-Chloroethyl)methanesulfonamide Versus Closest Structural Analogs


Monofunctional Versus Bifunctional Alkylation Capacity: Stoichiometric Control Advantage

N-(2-Chloroethyl)methanesulfonamide possesses exactly one 2-chloroethyl group per molecule (monofunctional alkylator), compared to N,N-bis(2-chloroethyl)methanesulfonamide (CAS 54533-09-4) which carries two chloroethyl arms and functions as a bifunctional DNA cross-linker [1]. Monofunctional alkylators generate single-base adducts predominantly, whereas bifunctional agents such as the bis analog produce interstrand cross-links that are the primary cytotoxic lesion [2]. For researchers requiring controlled, stepwise alkylation without cross-link complexity, the monofunctional compound provides a stoichiometrically defined reactivity that its bifunctional analog cannot replicate.

Alkylation stoichiometry DNA cross-linking Anticancer agent design

Hydrophilicity Differential: Lower LogP Relative to Aromatic and Bis-Analogs Enables Aqueous-Compatible Processing

The target compound exhibits an XLogP3 value of -0.1 (PubChem computed) and measured LogP values ranging from -0.276 to -0.197, placing it in the moderately hydrophilic range [1][2]. In contrast, N,N-bis(2-chloroethyl)methanesulfonamide has a LogP of approximately 1.81 , and the benzenesulfonamide analog N-(2-chloroethyl)benzenesulfonamide (MW 219.69, containing an aromatic ring) is substantially more lipophilic . This LogP differential of approximately 1.9–2.1 log units translates to a theoretical ~80–125× difference in octanol/water partition coefficient, indicating that the target compound will partition significantly more into aqueous phases.

LogP Hydrophilicity Aqueous solubility Process chemistry

Physical State and Boiling Point: Liquid at Room Temperature Facilitates Solvent-Free Handling and Distillation Purification

N-(2-Chloroethyl)methanesulfonamide is a liquid at ambient temperature, with a boiling point of 245.8 °C at 760 mmHg and a flash point of 102.5 °C . This contrasts with both higher-MW analogs: N,N-bis(2-chloroethyl)methanesulfonamide boils at 304.8 °C , and the aromatic analog N-(2-chloroethyl)benzenesulfonamide (MW 219.69) is a crystalline solid with a melting point estimated at 98–102 °C [1]. Clomesone (2-chloroethyl(methylsulfonyl)methanesulfonate, CAS 88343-72-0, MW 236.68), while also a chloroethylating agent with reported antitumor activity against murine L1210 and P388 leukemias [2], has a far higher boiling point of 485.9 °C and exists as a solid . The liquid physical state of the target compound enables direct liquid dispensing, solvent-free transfer, and purification by fractional distillation—a significant operational advantage in multi-step pharmaceutical intermediate synthesis where solid handling would require dissolution and solvent removal steps.

Physical state Boiling point Distillation Process chemistry

Validated Intermediate in Kilo-Scale Pharmaceutical Process Chemistry: Sulamserod Synthesis

N-(2-Chloroethyl)methanesulfonamide is a documented intermediate in the multi-kilogram process-scale synthesis of Sulamserod hydrochloride (CAS 184159-40-8), a potent 5-HT₄ receptor antagonist that reached clinical development for gastrointestinal disorders . The published process development report describes a 12-step linear (14 overall steps) synthetic route that was scaled into pilot-plant reactor vessels to produce multi-kilogram quantities suitable for drug development [1]. This represents a level of industrial validation—reproducibility at scale under GMP-adjacent conditions—that is absent for many closely related 2-chloroethyl sulfonamide analogs. For instance, N-(2-chloroethyl)benzenesulfonamide is primarily documented as an intermediate for the herbicide Bensulide, not for pharmaceutical active pharmaceutical ingredient (API) synthesis .

Pharmaceutical intermediate Process chemistry Sulamserod 5-HT4 antagonist

Controlled Alkylation Kinetics: Single Reactive Site Minimizes Competing Side Reactions in Derivatization Chemistry

The presence of a single 2-chloroethyl group in N-(2-chloroethyl)methanesulfonamide ensures that only one alkylation event occurs per molecule of intermediate consumed. Comparatively, N,N-bis(2-chloroethyl)methanesulfonamide (CAS 54533-09-4) possesses two reactive chloroethyl arms, enabling sequential or simultaneous dual alkylation that can generate complex product mixtures containing mono-alkylated, bis-alkylated, and cross-linked species [1]. In the synthesis of sulfonylcyclourea derivatives from nitrogen mustard precursors, Cheloufi et al. (2016) demonstrated that condensation of sulfonamides with ethyl bis(2-chloroethyl)carbamate yields products whose cytotoxicity profiles depend critically on the number and positioning of chloroethyl groups [2]. For investigators synthesizing defined mono-adducts or building blocks, the single reactive site of the target compound eliminates purification challenges associated with statistical mixtures of mono- and bis-alkylated products.

Alkylation kinetics Derivatization Side reaction control Synthetic intermediate

Commercially Available Purity and Quality Documentation: Batch-Specific Certificates of Analysis Support Regulated Research

N-(2-Chloroethyl)methanesulfonamide is supplied at purities of 95% (Fluorochem) , 97% (Leyan) , and 98% (Bidepharm, VWR/Ambeed) , with Bidepharm explicitly providing batch-specific Certificates of Analysis including NMR, HPLC, and GC data . MolCore supplies the compound at ≥98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control . In comparison, N-(2-chloroethyl)-N-methylmethanesulfonamide (CAS 1310936-06-1) is predominantly available at 95% purity from specialty suppliers , and clomesone (CAS 88343-72-0), despite its biological activity profile, is not widely stocked by major chemical suppliers . The availability of multiple independent suppliers offering authenticated analytical documentation reduces single-supplier dependency risk and supports regulatory documentation requirements.

Purity Certificate of Analysis Quality control GMP-adjacent

Optimal Research and Industrial Application Scenarios for N-(2-Chloroethyl)methanesulfonamide Based on Quantitative Differentiation


Process-Scale Synthesis of Sulfonamide-Containing Pharmaceutical Intermediates Requiring Monofunctional Alkylation

As demonstrated by its role in the multi-kilogram pilot-plant synthesis of Sulamserod hydrochloride [1], N-(2-chloroethyl)methanesulfonamide is the reagent of choice when a single, defined 2-chloroethyl group must be installed onto a molecular scaffold without the risk of over-alkylation. Its liquid physical state (boiling point 245.8 °C) enables direct liquid-phase charging into reactors, and its moderate LogP (XLogP3 = -0.1) permits aqueous-compatible workup procedures [2]. The availability of batch-specific CoA documentation from suppliers such as Bidepharm (98% purity, NMR/HPLC/GC) supports the quality documentation needs of process chemistry development .

Medicinal Chemistry Building Block for Sulfonylcyclourea and Sulfonamide Library Synthesis

The structural motif of N-(2-chloroethyl)methanesulfonamide—a sulfonamide NH adjacent to a chloroethyl group—provides two reactive handles for sequential derivatization: the sulfonamide nitrogen for acylation/alkylation and the terminal chloride for nucleophilic displacement. Cheloufi et al. (2016) demonstrated that sulfonamides condense with ethyl bis(2-chloroethyl)carbamate to generate sulfonylcycloureas with antitumor activity comparable to chlorambucil against A431, Jurkat, U266, and K562 cell lines [3]. Using the monofunctional target compound as the starting sulfonamide component, rather than an N,N-bis(2-chloroethyl) analog, ensures that the final product contains only the intended number of chloroethyl-derived modifications, simplifying structure-activity relationship (SAR) interpretation.

Aqueous-Phase Bioconjugation and Biochemical Probe Development

The low LogP (-0.276 to -0.197) of N-(2-chloroethyl)methanesulfonamide relative to aromatic or bis-substituted analogs (~ΔLogP 1.9–2.1) translates to significantly higher aqueous solubility [2]. This property is critical for bioconjugation reactions where high concentrations of organic co-solvents would denature proteins or disrupt enzymatic activity. The single chloroethyl arm provides a controlled, stoichiometric alkylation event for covalent probe attachment to biomolecular targets, avoiding the cross-linking artifacts that bifunctional analogs would introduce [4].

High-Purity Reference Standard and Analytical Method Development

With commercially available purity up to 98% and supplier-provided NMR, HPLC, and GC characterization data , N-(2-chloroethyl)methanesulfonamide can serve as a reference standard for analytical method development in pharmaceutical quality control. The liquid physical state facilitates accurate volumetric dispensing for preparation of standard solutions, and the well-defined boiling point (245.8 °C) supports GC method development and purity verification by distillation range analysis . MolCore's ISO-certified production further supports use in GMP-adjacent analytical environments .

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